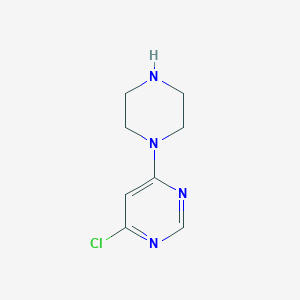![molecular formula C8H8N4S2 B1317329 N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine CAS No. 735225-85-1](/img/structure/B1317329.png)
N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides with various substrates . A sequential one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .
Molecular Structure Analysis
The molecular structure of “N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” is characterized by a thiophene ring and a guanidine group . The thiophene ring is a five-membered ring containing one sulfur atom .
Wissenschaftliche Forschungsanwendungen
- Title: Divalent N(I) character in 2-(thiazol-2-yl)guanidine: an electronic structure analysis
- Authors: Sonam Bhatia, Chandrakant Bagul, Yoganjaneyulu Kasetti, Dhilon S. Patel, P. Bharatam
- Publication Year: 2012
- Journal: The Journal of Physical Chemistry A
- Abstract: This study focused on the electronic structure and tautomeric state of 2-(thiazol-2-yl)guanidine, a unit found in several medicinally important compounds. Through quantum chemical studies and various analyses (MESP, ELF, HOMA, AIM, NBO), the research highlights the preferred tautomeric state and provides insights into electron delocalization and protonation energy. It introduces the concept of these compounds being treated as species with hidden ::N(←L)R character and discusses the electronic structure implications upon protonation of the thiazole ring nitrogen.
- Link: Consensus Paper DetailsThese references provide a detailed understanding of the structural, electronic, and biological significance of compounds similar to N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine, emphasizing their potential applications in scientific research. The studies cover a range of topics from electronic structure analysis to biological activities, highlighting the versatility and importance of these compounds in the field of chemistry and medicine.
Safety And Hazards
Zukünftige Richtungen
The future directions for “N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, recent advances in the synthesis of imidazoles highlight the potential for regiocontrolled synthesis of substituted imidazoles . Additionally, research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest potential for the development of new pyrimidines as anti-inflammatory agents .
Eigenschaften
IUPAC Name |
2-(4-thiophen-2-yl-1,3-thiazol-2-yl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c9-7(10)12-8-11-5(4-14-8)6-2-1-3-13-6/h1-4H,(H4,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLREMZTYYFAEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B1317246.png)
![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)

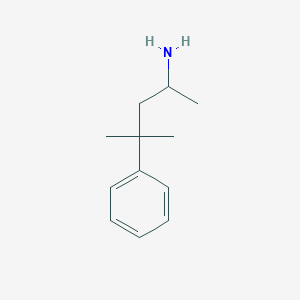

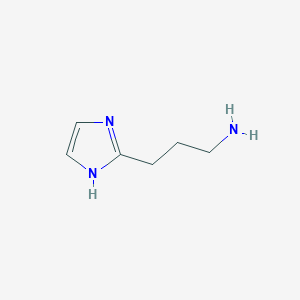
![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)

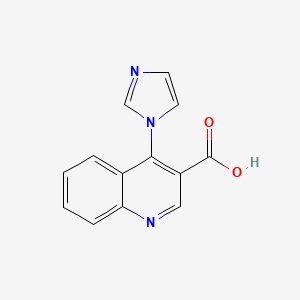
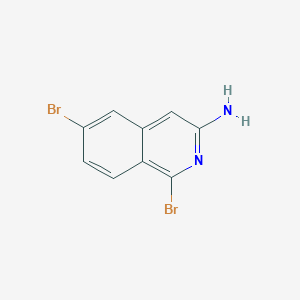
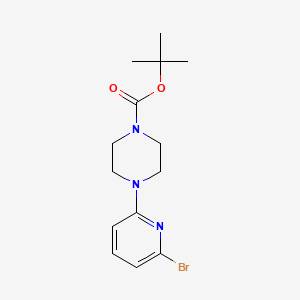
![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)
![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1317276.png)
